An In-depth Technical Guide to the Natural Sources of Cyclo(Pro-Val) Diketopiperazine
An In-depth Technical Guide to the Natural Sources of Cyclo(Pro-Val) Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Cyclo(Pro-Val), a diketopiperazine with significant biological activities. The document details its occurrence in various organisms and food products, presents quantitative data, outlines experimental protocols for its isolation and characterization, and illustrates key biological pathways associated with its function and biosynthesis.
Introduction to Cyclo(Pro-Val)
Cyclo(Pro-Val), also known as cyclo(L-prolyl-L-valine), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. These molecules are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, marine invertebrates, and are also found in various food products. Cyclo(Pro-Val) has garnered interest in the scientific community due to its diverse biological activities, including antimicrobial, anti-inflammatory, and quorum sensing modulatory effects. This guide serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, providing detailed information on the natural origins of this promising bioactive compound.
Natural Sources of Cyclo(Pro-Val)
Cyclo(Pro-Val) has been identified in a variety of natural sources, spanning marine and terrestrial organisms, as well as processed foods.
Microbial Sources
Microorganisms are a prolific source of diketopiperazines, including Cyclo(Pro-Val). Several bacterial and fungal species have been reported to produce this compound.
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Bacteria:
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Bacillus species : Bacillus pumilus and Bacillus thuringiensis have been identified as producers of Cyclo(Pro-Val).[1][2] In B. thuringiensis JCK-1233, a stereoisomer, cyclo-(D-Pro-L-Val), has been isolated and characterized.[3][4]
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Pseudomonas aeruginosa : This bacterium is known to produce various cyclic dipeptides, including Cyclo(Pro-Val), which are involved in quorum sensing.[1]
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Serratia odorifera : Cyclo(Pro-Val) has been identified as a quorum sensing signaling molecule in this species.[5]
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Fungi:
Marine Organisms
The marine environment is a rich reservoir of unique bioactive compounds, and Cyclo(Pro-Val) has been isolated from marine invertebrates.
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Marine Sponges:
Food Sources
Cyclo(Pro-Val) is also found in a range of food products, often formed during processing, such as fermentation and roasting.
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Roasted Products:
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Coffee: Roasted coffee beans are a significant source of proline-containing diketopiperazines, including Cyclo(Pro-Val).[4][7] The concentration of these compounds tends to increase with the intensity of roasting and they contribute to the characteristic bitter taste of coffee.[8]
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Cocoa and Chocolate: Similar to coffee, cocoa and chocolate products contain Cyclo(Pro-Val), which is formed during the roasting of cocoa beans.[8]
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Fermented Products:
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Cheese and Beef: The presence of Cyclo(Pro-Val) has been detected in cheese and beef, likely as a result of microbial activity and aging processes.[8]
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Quantitative Data on Cyclo(Pro-Val) in Natural Sources
The concentration of Cyclo(Pro-Val) can vary significantly depending on the source and processing conditions. The following table summarizes available quantitative data.
| Natural Source | Analyte | Concentration | Analytical Method | Reference |
| Food Products | ||||
| Roasted Coffee | Proline-based Diketopiperazines (including Cyclo(Pro-Val)) | Present (qualitative) | LC-ESI-MS, GC-EI-MS | [4][7] |
| Espresso | Total Diketopiperazines | 20-30 mg per serving | Not specified | [3] |
| Microbial Cultures | ||||
| Bacillus thuringiensis JCK-1233 Culture Broth | cyclo-(D-Pro-L-Val) | 12.0 mg from 10 L culture | Chromatography, NMR, MS | [2] |
Note: Specific quantitative data for Cyclo(Pro-Val) in many sources is not extensively reported in the literature, often being identified as present without precise concentration measurements.
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of Cyclo(Pro-Val) from a microbial source, based on the protocol described for Bacillus thuringiensis JCK-1233 by Park et al. (2020).
Isolation of cyclo-(D-Pro-L-Val) from Bacillus thuringiensis JCK-1233
4.1.1. Culture and Extraction
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Bacterial Culture: Bacillus thuringiensis JCK-1233 is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) at 30°C with shaking for an appropriate period to allow for the production of secondary metabolites.
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Extraction: The culture broth (10 L) is condensed and then partitioned with dichloromethane (B109758) (CH₂Cl₂). The CH₂Cl₂ soluble fraction is collected and concentrated.
4.1.2. Chromatographic Purification
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Silica (B1680970) Gel Column Chromatography (CC): The crude CH₂Cl₂ extract (2.3 g) is subjected to silica gel CC. The column is eluted with a gradient of solvents to separate the components into fractions.
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Fractionation: The fractions are collected and monitored by techniques such as thin-layer chromatography (TLC). Fraction C7 (510 mg) is further fractionated using silica gel CC with a CH₂Cl₂-acetone (20:1, v/v) solvent system, yielding eight sub-fractions (C7.1–C7.8).
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Further Purification: Sub-fraction C7.4 (130 mg) is further purified by silica gel CC with a hexane-ethyl acetate (B1210297) (1:1, v/v) eluent to yield four additional sub-fractions (C7.4.1–C7.4.4).
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Final Isolation: Sub-fraction C7.4.2 (45 mg) is subjected to further purification using silica gel CC with a CH₂Cl₂-acetone (30:1, v/v) solvent system to yield pure cyclo-(D-Pro-L-Val) (12.0 mg).
4.1.3. Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are conducted to elucidate the chemical structure and stereochemistry of the molecule.
The following diagram illustrates the general workflow for the isolation and purification of cyclo-(D-Pro-L-Val) from Bacillus thuringiensis JCK-1233.
Signaling and Biosynthetic Pathways
Quorum Sensing Signaling Pathway in Serratia
In many Gram-negative bacteria, including Serratia species, diketopiperazines can act as quorum sensing (QS) molecules, mediating cell-to-cell communication and regulating gene expression in a population density-dependent manner. While the specific receptor for Cyclo(Pro-Val) in Serratia odorifera is not fully elucidated, a general LuxI/LuxR-type QS circuit is often involved.
The following diagram illustrates a representative DKP-mediated quorum sensing signaling pathway in Serratia.
Fungal Biosynthesis of Cyclo(Pro-Val)
In fungi, the biosynthesis of diketopiperazines such as Cyclo(Pro-Val) is typically carried out by large, multidomain enzymes called nonribosomal peptide synthetases (NRPSs). These NRPSs assemble the dipeptide from its constituent amino acids (proline and valine) through a series of enzymatic reactions.
The following diagram provides a conceptual overview of the NRPS-mediated biosynthesis of Cyclo(Pro-Val).
Conclusion
Cyclo(Pro-Val) is a naturally occurring diketopiperazine with a widespread distribution across microbial, marine, and food-based sources. Its presence in these diverse environments highlights its potential ecological and physiological significance. For researchers and professionals in drug development, the varied biological activities of Cyclo(Pro-Val) make it an attractive lead compound for further investigation. This guide has provided a consolidated resource on its natural origins, quantitative occurrence, methods for its isolation, and an overview of the biological pathways in which it is involved. Further research is warranted to fully elucidate the therapeutic potential of this versatile molecule.
References
- 1. CYCLO(-PRO-VAL) | 2854-40-2 [chemicalbook.com]
- 2. Frontiers | A Diketopiperazine, Cyclo-(L-Pro-L-Ile), Derived From Bacillus thuringiensis JCK-1233 Controls Pine Wilt Disease by Elicitation of Moderate Hypersensitive Reaction [frontiersin.org]
- 3. Coffee bean - Wikipedia [en.wikipedia.org]
- 4. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.bachem.com [shop.bachem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclo(-Pro-Val) | CymitQuimica [cymitquimica.com]
